

Characterization of 2-Benzofuranylglyoxal Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Benzofuranylglyoxal hydrate*

Cat. No.: B589250

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **2-Benzofuranylglyoxal hydrate** (CAS No. 131922-15-1). Due to the limited availability of specific experimental data for this compound in published literature, this document establishes a framework for its characterization based on established methodologies for analogous benzofuran derivatives. It serves as a resource for researchers undertaking the synthesis, purification, and biological evaluation of this and related compounds.

Physicochemical and Spectroscopic Data

Quantitative data for **2-Benzofuranylglyoxal hydrate** is not widely reported. The following tables summarize known information and provide expected values or characteristics based on the analysis of similar 2-acylbenzofuran structures.

Table 1: Physicochemical Properties

Property	Value	Source/Justification
CAS Number	131922-15-1	Public Chemical Databases
Molecular Formula	$C_{10}H_8O_4$ ($C_{10}H_6O_3 \cdot H_2O$)	Public Chemical Databases
Molecular Weight	192.17 g/mol	Public Chemical Databases
Melting Point	Data Not Available	Expected to be a crystalline solid.
Boiling Point	Data Not Available	Likely to decompose upon heating.
Solubility	Data Not Available	Expected to have some solubility in polar organic solvents like DMSO, DMF, and alcohols.

Table 2: Expected Spectroscopic Data

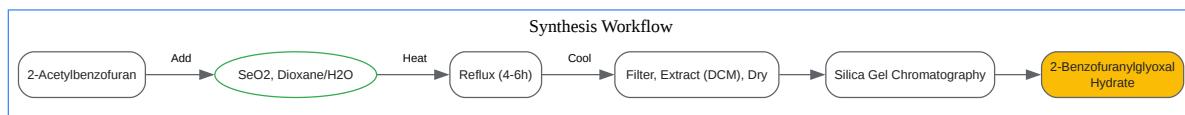
Technique	Expected Characteristics
1H NMR	Aromatic protons (benzofuran ring): δ 7.2-7.8 ppm. Furan ring proton: δ ~7.0-7.5 ppm. Aldehyde/hydrate protons: Variable, likely broad signals.
^{13}C NMR	Aromatic/furan carbons: δ 110-160 ppm. Carbonyl carbons (glyoxal): δ 180-200 ppm.
FTIR (cm^{-1})	\sim 3400 (O-H stretch, hydrate), \sim 1680-1700 (C=O stretch, ketone), \sim 1640 (C=O stretch, aldehyde), \sim 1600, 1450 (C=C aromatic stretch), \sim 1250 (C-O-C stretch).
Mass Spec (EI)	Molecular ion peak (M^+) for the anhydrous form at m/z 174. Common fragments may include loss of CO (m/z 146) and the benzofuranyl acylium ion.[1][2]

Experimental Protocols

The following protocols are generalized methodologies for the synthesis and characterization of **2-Benzofuryl glyoxal hydrate**, adapted from established procedures for related benzofuran compounds.^{[3][4]}

Synthesis: Oxidation of 2-Acetylbenzofuran

A common route to α -ketoaldehydes is the oxidation of the corresponding methyl ketone. 2-Acetylbenzofuran serves as a plausible starting material.


Materials:

- 2-Acetylbenzofuran
- Selenium Dioxide (SeO_2)
- Dioxane
- Water
- Dichloromethane (DCM)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica Gel for column chromatography
- Hexane
- Ethyl Acetate

Procedure:

- Dissolve 2-acetylbenzofuran (1 equivalent) in a minimal amount of aqueous dioxane.
- Add selenium dioxide (1.1 equivalents) to the solution.
- Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- After completion, cool the reaction mixture to room temperature and filter to remove the black selenium precipitate.
- Dilute the filtrate with water and extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude 2-Benzofuranylglyoxal by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to yield the hydrate form.

[Click to download full resolution via product page](#)

*Proposed workflow for the synthesis of **2-Benzofuranylglyoxal hydrate**.*

Characterization Methods

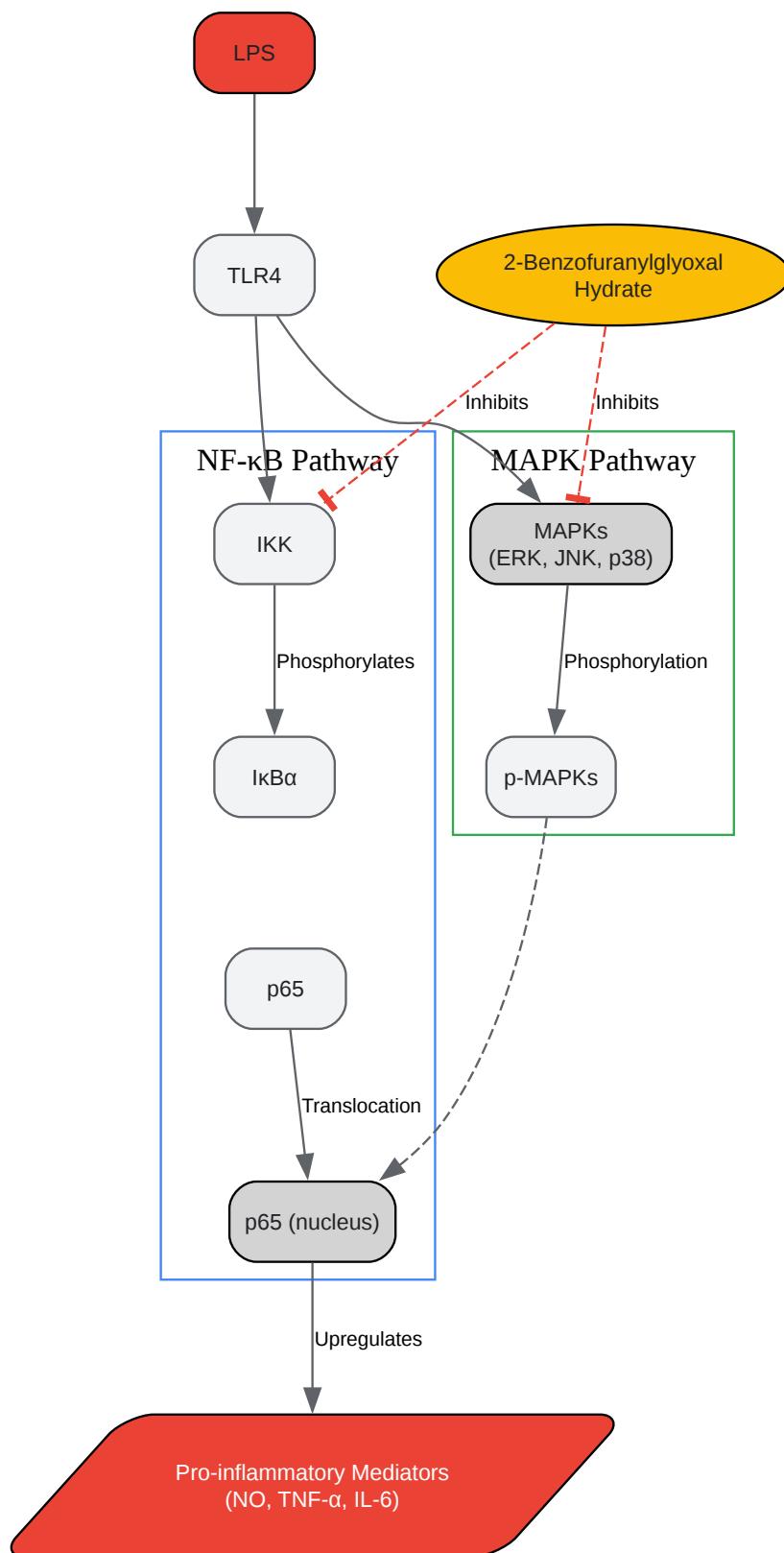
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3).
- Acquire ^1H NMR and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.
- Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Obtain the IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

- Scan in the range of 4000-400 cm^{-1} .
- Identify characteristic absorption bands for the functional groups (hydroxyl, carbonyls, aromatic rings) to verify the structure.


Mass Spectrometry (MS):

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Analyze using Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometry.
- Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.

Biological Activity and Signaling Pathways

While the specific biological activities of **2-Benzofuranylglyoxal hydrate** are not documented, many benzofuran derivatives are known to possess significant anti-inflammatory properties.^[5] ^[6]^[7] These effects are often mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Anti-inflammatory Mechanism: Inflammatory stimuli, such as Lipopolysaccharide (LPS), can activate cell surface receptors like Toll-like Receptor 4 (TLR4). This activation triggers downstream signaling cascades involving NF- κ B and MAPKs (including ERK, JNK, and p38). These pathways culminate in the increased production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and various interleukins (e.g., IL-6, IL-1 β).^[5]^[6] Benzofuran compounds have been shown to inhibit these pathways, often by preventing the phosphorylation and activation of key proteins like I κ B α , p65 (a subunit of NF- κ B), and the MAPKs.^[5]^[8]

[Click to download full resolution via product page](#)*Potential anti-inflammatory signaling pathway for benzofuran derivatives.*

Protocol: In Vitro Anti-inflammatory Assay

Cell Line: RAW 264.7 murine macrophages.

Procedure:

- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **2-Benzofuranylglyoxal hydrate** for 1 hour.
- Stimulate the cells with LPS (1 μ g/mL) for 24 hours.
- Collect the cell culture supernatant to measure the production of nitric oxide using the Griess reagent.
- Measure cell viability using an MTT assay to rule out cytotoxicity.
- For mechanistic studies, lyse the cells after a shorter LPS stimulation (e.g., 30-60 minutes) and perform Western blotting to analyze the phosphorylation status of key proteins in the NF- κ B and MAPK pathways.

This guide provides a foundational framework for the systematic characterization of **2-Benzofuranylglyoxal hydrate**. Researchers are encouraged to adapt and optimize these generalized protocols based on their specific experimental context and available instrumentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fragmentation of 2-arylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 2-arylbenzofurans, rugchalones A, B and their derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF- κ B and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Characterization of 2-Benzofuranylglyoxal Hydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b589250#characterization-of-2-benzofuranylglyoxal-hydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com